4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Overview
Description
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, also known as 4-bromo-1-PMP, is an organic compound belonging to the family of pyrazoles. It is a heterocyclic compound consisting of a five-membered ring system with a nitrogen atom, two carbon atoms, and two bromine atoms. Its molecular formula is C5H7BrN2 and it has a molecular weight of 181.03 g/mol. 4-bromo-1-PMP is a colorless solid with a melting point of 139-141°C. It has a variety of uses in scientific research, including synthesis, biochemical and physiological effects, and mechanism of action.
Mechanism of Action
The mechanism of action of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP is not yet fully understood. However, it is believed to work by binding to a specific receptor in the body and activating a signal transduction pathway. This pathway can then lead to a variety of physiological effects, such as increased cell proliferation, increased cell survival, and increased cell migration.
Biochemical and Physiological Effects
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has been shown to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to increase the proliferation of human umbilical vein endothelial cells (HUVECs) and to increase the migration of HUVECs. It has also been shown to increase the production of nitric oxide, a signaling molecule involved in a variety of physiological processes. Additionally, 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of compounds on biological systems. However, there are some limitations to using 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP in laboratory experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on biological systems. Additionally, the effects of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP can vary depending on the concentration of the compound and the type of biological system being studied.
Future Directions
The potential future directions for research on 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP are numerous. Further research is needed to
Scientific Research Applications
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxylic acid and 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide. It is also used in the synthesis of biologically active compounds, such as 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxylic acid ethyl ester and 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide methyl ester. Additionally, 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP is used in the synthesis of pharmaceuticals, such as 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide hydrochloride and 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide sulfate.
properties
IUPAC Name |
4-bromo-1-(pyrrolidin-2-ylmethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c9-7-4-11-12(5-7)6-8-2-1-3-10-8/h4-5,8,10H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGNYWPLHBOTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.